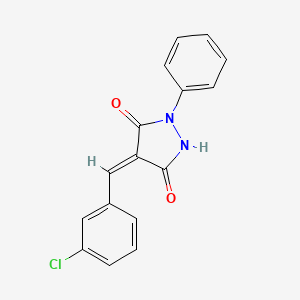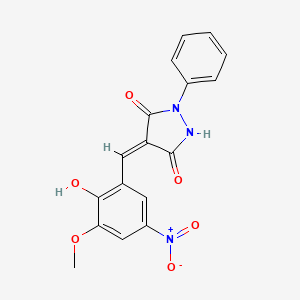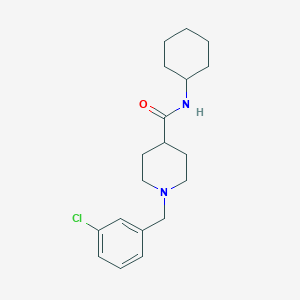![molecular formula C19H21N3O2 B5158894 N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5158894.png)
N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide, also known as PNU-120596, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. In
Mécanisme D'action
The mechanism of action of N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and inhibition of this enzyme can lead to cell death. This compound has also been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain. In animal models of autoimmune diseases, this compound has been shown to modulate the immune response and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide in lab experiments is its specificity for PARP inhibition. This allows researchers to study the effects of PARP inhibition without the confounding effects of off-target effects. However, one limitation of using this compound is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases other than Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Méthodes De Synthèse
The synthesis of N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide involves a series of chemical reactions that start with the condensation of 2,3-dimethylphenol with 4-chlorobutyronitrile to form 2-(4-chlorobutanoyl)-3,6,7-trimethylbenzofuran. This compound is then reacted with ethylenediamine to form N-(4-chlorobutanoyl)-N',N',3,6,7-tetramethyl-1,2-benzofuran-5-carboxamidine, which is subsequently reacted with pyrimidine to form this compound.
Applications De Recherche Scientifique
N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in a variety of scientific fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurology, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. In immunology, this compound has been shown to modulate the immune response in animal models of autoimmune diseases.
Propriétés
IUPAC Name |
N,3,6,7-tetramethyl-N-(1-pyrimidin-4-ylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-11-6-7-15-13(3)18(24-17(15)12(11)2)19(23)22(5)14(4)16-8-9-20-10-21-16/h6-10,14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBPUIGZRBVMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N(C)C(C)C3=NC=NC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)


![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)
![N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5158888.png)

![2-(4-methylphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5158897.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158898.png)

![17-(2-ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5158902.png)